Cas no 922891-59-6 (4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide)

4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide structure
922891-59-6 structure
商品名:4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide
CAS番号:922891-59-6
MF:C21H20N2O3S2
メガワット:412.525102615356
CID:5497244
PubChem ID:16823700

4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide 化学的及び物理的性質

名前と識別子

    • 4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
    • F2814-0391
    • AKOS024469039
    • N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
    • VU0500484-1
    • 4-(benzenesulfonyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide
    • 922891-59-6
    • 4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide
    • インチ: 1S/C21H20N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)27-21/h1-5,7-10H,6,11-14H2,(H,22,23,24)
    • InChIKey: ROWJQWSJDVPOJV-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(CCCC(NC1=NC2C3C=CC=CC=3CCC=2S1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 412.09153485g/mol
  • どういたいしつりょう: 412.09153485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 643
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 113Ų

4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2814-0391-5mg
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
922891-59-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2814-0391-75mg
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
922891-59-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2814-0391-50mg
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
922891-59-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2814-0391-5μmol
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
922891-59-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2814-0391-20mg
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
922891-59-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2814-0391-25mg
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
922891-59-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2814-0391-40mg
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
922891-59-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2814-0391-10μmol
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
922891-59-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2814-0391-3mg
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
922891-59-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2814-0391-30mg
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
922891-59-6 90%+
30mg
$119.0 2023-05-16

4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide 関連文献

4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamideに関する追加情報

Professional Introduction to Compound with CAS No. 922891-59-6 and Product Name: 4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide

Compound with the CAS number 922891-59-6 and the product name 4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug discovery and development. The molecular structure of this compound incorporates a benzenesulfonyl group and a 4H,5H-naphtho1,2-d1,3thiazol-2-yl moiety, which are key elements that contribute to its distinctive chemical properties and biological activities.

The benzenesulfonyl group is a well-known pharmacophore that is frequently employed in medicinal chemistry due to its ability to enhance binding affinity and metabolic stability. This group is often found in a variety of therapeutic agents, including those used for treating inflammatory diseases, pain management, and cancer. The presence of the benzenesulfonyl group in this compound suggests that it may exhibit similar pharmacological effects, making it a promising candidate for further investigation.

On the other hand, the 4H,5H-naphtho1,2-d1,3thiazol-2-yl moiety is a more complex structural feature that adds to the compound's potential biological activity. This heterocyclic system has been studied for its role in various biological processes, including enzyme inhibition and anti-inflammatory effects. The integration of this moiety with the benzenesulfonyl group in the compound under discussion could lead to novel interactions with biological targets, thereby expanding its therapeutic potential.

Recent research in the field of medicinal chemistry has highlighted the importance of incorporating multifunctional pharmacophores into drug candidates. The compound with CAS No. 922891-59-6 exemplifies this trend by combining two distinct pharmacological elements into a single molecule. This approach not only enhances the compound's versatility but also increases its likelihood of success in clinical trials. Studies have shown that such multifunctional compounds can exhibit synergistic effects, leading to improved therapeutic outcomes.

The synthesis of this compound involves a series of well-defined chemical reactions that require precise control over reaction conditions and reagent selection. The benzenesulfonyl group is typically introduced through sulfonylation reactions, while the 4H,5H-naphtho1,2-d1,3thiazol-2-yl moiety is incorporated via cyclization or functionalization reactions. These synthetic steps must be carefully optimized to ensure high yield and purity of the final product.

In terms of biological activity, preliminary studies have suggested that this compound may possess potent inhibitory effects on certain enzymes and receptors relevant to human health. For instance, it has shown promise in inhibiting enzymes involved in inflammatory pathways, which could make it useful for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its ability to interact with specific receptors may open up new avenues for treating neurological disorders or cancer.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and materials science due to its unique chemical properties. For example, derivatives of this compound could be developed as novel pesticides or as components in advanced materials with specific functionalities.

As research continues to evolve, the understanding of how different molecular structures influence biological activity will undoubtedly grow. The compound with CAS No. 922891-59-6 serves as an excellent model for studying these relationships. Its unique combination of pharmacophores provides a rich framework for investigating structure-activity relationships (SAR) and developing new therapeutic strategies.

The development of new drugs is a complex process that requires extensive testing and validation before reaching clinical use. However, compounds like this one offer hope for discovering innovative treatments by leveraging cutting-edge chemical insights. The integration of advanced synthetic methodologies with computational modeling techniques will further enhance our ability to design and optimize such compounds efficiently.

In conclusion,4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset for ongoing research efforts aimed at developing new therapeutic agents. As our understanding of molecular interactions continues to improve,this compound will undoubtedly play an important role in shaping the future of drug discovery and development.

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